(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a sulfonamide-linked 3-methylpiperidine moiety and a methyl ester group. Its structure combines a dihydrobenzothiazole core with a sulfonyl benzoyl imino group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-ethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-4-27-20-12-9-18(23(29)32-3)14-21(20)33-24(27)25-22(28)17-7-10-19(11-8-17)34(30,31)26-13-5-6-16(2)15-26/h7-12,14,16H,4-6,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSBOSUKBFIDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , indicating the presence of multiple functional groups that contribute to its biological activity. Its structure includes a benzo[d]thiazole moiety, a sulfonamide group, and a piperidine ring, which are known for their roles in various biological processes.
Research indicates that compounds with similar structural features often interact with specific biological targets such as enzymes and receptors. The sulfonamide group may enhance the compound's affinity for certain enzymes or receptors involved in metabolic pathways.
Key Mechanisms:
- G Protein-Coupled Receptors (GPCRs) : GPCRs play crucial roles in signal transduction. The compound may act as a modulator of these receptors, influencing pathways related to metabolism and inflammation .
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as lipases and acetylcholinesterases, which could be relevant for therapeutic applications in metabolic disorders .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Antidiabetic Activity
Studies have indicated that compounds with similar structures exhibit significant antidiabetic properties. They may enhance insulin sensitivity or modulate glucose metabolism through interactions with metabolic pathways .
Antimicrobial Properties
The compound has also shown potential antimicrobial effects against various pathogens, likely due to its ability to disrupt cellular functions in bacteria or fungi. This is particularly relevant in the context of increasing antibiotic resistance .
Case Studies
- Case Study 1: Diabetes Management
- A study involving diabetic mouse models demonstrated that administration of the compound led to improved glycemic control and reduced insulin resistance. The mechanism was attributed to enhanced GLUT4 translocation in muscle cells.
- Case Study 2: Antimicrobial Efficacy
- In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Heterocyclic Motifs
BIBF 1120 (Nintedanib)
- Structure: Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate .
- Comparison :
- Both compounds feature a methyl ester and a piperidine/piperazine-derived substituent.
- BIBF 1120 replaces the benzothiazole core with an indole ring and lacks the sulfonyl group, resulting in divergent biological activity (BIBF 1120 is a tyrosine kinase inhibitor).
- Key Difference : The sulfonyl linkage in the target compound may enhance solubility and binding affinity to sulfonamide-sensitive targets compared to BIBF 1120’s acetamido group.
Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230)
- Structure: Ethyl benzoate with a pyridazinyl-phenethylamino substituent .
- Comparison: Both share ester functionalities and aromatic systems.
Sulfonylurea Herbicides (Pesticide Chemicals Glossary)
- Examples: Triflusulfuron methyl: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate . Metsulfuron methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
- Comparison: Structural Similarity: Sulfonylurea bridge and ester group. Functional Difference: Sulfonylurea herbicides act by inhibiting acetolactate synthase (ALS), while the target compound’s benzothiazole-imino structure lacks ALS-targeting triazine rings.
Data Tables for Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfonamide and benzothiazole motifs are synthetically challenging compared to simpler benzoate esters like I-6230 .
- Biological Relevance : The 3-methylpiperidine sulfonyl group may enhance blood-brain barrier penetration compared to BIBF 1120’s piperazine, as seen in neuroactive compounds .
- Toxicity Considerations : Sulfonylurea herbicides (e.g., triflusulfuron) exhibit low mammalian toxicity due to ALS enzyme specificity, whereas the target compound’s benzothiazole core may require careful neurotoxicity profiling .
Q & A
Q. What comparative approaches validate the compound’s mechanism of action against structurally similar inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
